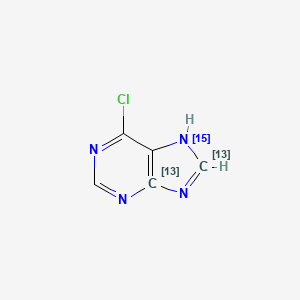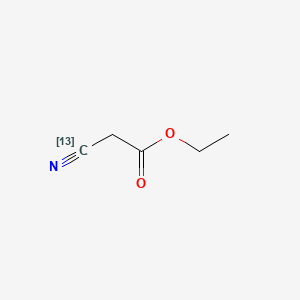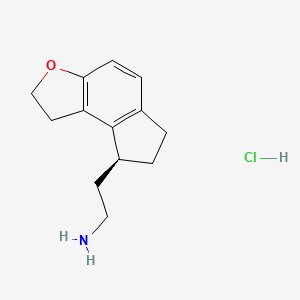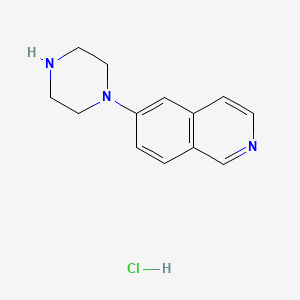
tert-Butyl ((5-chloropyrimidin-2-yl)methyl)carbamate
科学的研究の応用
Isomorphous Crystal Structures
- Hydrogen and Halogen Bonding : tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate is a member of a family of compounds with significant hydrogen and halogen bonding, which has implications for crystallography and materials science (Baillargeon et al., 2017).
Carbamate Derivatives in Crystallography
- Molecular Environments and Interactions : Studies on carbamate derivatives like tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate have contributed to our understanding of molecular interactions and crystal packing, highlighting the role of hydrogen bonds (Das et al., 2016).
Role in Organic Synthesis
- Synthetic Intermediates : tert-Butyl carbamates like tert-Butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate are crucial intermediates in the synthesis of biologically active compounds such as omisertinib (Zhao et al., 2017).
Applications in Materials Science
- Non-Traditional π-Gelators and Mechanofluorochromic Dyes : Some tert-butyl carbamates are found to be critical in forming organogels and acting as fluorescent sensors, demonstrating their role in the development of multi-stimuli-responsive soft materials (Mi et al., 2018).
Other Notable Applications
- Enantioselective Syntheses and Drug Development : Research has been conducted on the enantioselective synthesis of tert-butyl carbamates, which serve as building blocks for novel protease inhibitors (Ghosh et al., 2017).
作用機序
Target of Action
Tert-Butyl ((5-chloropyrimidin-2-yl)methyl)carbamate is an intermediate in the synthesis of 1-(5-Chloropyrimidin-2-yl)-N-methylmethanamine . This compound is used in the preparation of pyrrolidine derivatives as β3-adrenoceptor agonists . Therefore, the primary target of this compound can be inferred to be the β3-adrenoceptors.
生化学分析
Biochemical Properties
tert-Butyl ((5-chloropyrimidin-2-yl)methyl)carbamate: plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase , inhibiting their activity. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, which is essential for neurotransmission. Additionally, This compound may interact with proteins involved in signal transduction pathways, affecting cellular communication and response mechanisms .
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of mitogen-activated protein kinases (MAPKs) , which are crucial for cell proliferation, differentiation, and apoptosis. Furthermore, This compound can impact the expression of genes involved in inflammatory responses, potentially reducing inflammation in certain cell types .
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. This compound binds to the active sites of enzymes such as acetylcholinesterase , leading to enzyme inhibition. The binding interactions involve hydrogen bonding and hydrophobic interactions, stabilizing the compound-enzyme complex. Additionally, This compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but may degrade over extended periods or under specific environmental conditions such as high temperature or extreme pH. Long-term studies have shown that This compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant adverse effects. At higher doses, This compound may exhibit toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without inducing toxicity .
Metabolic Pathways
This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes , which catalyze its oxidation and subsequent conjugation reactions. The metabolic flux of This compound can influence the levels of metabolites in the body, affecting its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through specific transporters and binding proteins. This compound can interact with organic anion-transporting polypeptides (OATPs) and P-glycoprotein (P-gp) , facilitating its cellular uptake and efflux. The localization and accumulation of This compound within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of This compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, This compound may localize to the endoplasmic reticulum or mitochondria , where it can exert its effects on enzyme activity and cellular metabolism .
特性
IUPAC Name |
tert-butyl N-[(5-chloropyrimidin-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-6-8-12-4-7(11)5-13-8/h4-5H,6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENCZHUTKWOPCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182542 | |
| Record name | 1,1-Dimethylethyl N-[(5-chloro-2-pyrimidinyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240594-60-8 | |
| Record name | 1,1-Dimethylethyl N-[(5-chloro-2-pyrimidinyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240594-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(5-chloro-2-pyrimidinyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565724.png)
![4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565725.png)



![Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate](/img/structure/B565734.png)
![4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol](/img/structure/B565735.png)


![4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol](/img/structure/B565738.png)


